Goserelin - 65807-02-5

Goserelin

Catalog Number: EVT-269569
CAS Number: 65807-02-5
Molecular Formula: C59H84N18O14
Molecular Weight: 1269.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Goserelin acetate, a synthetic decapeptide, belongs to the class of drugs known as gonadotropin-releasing hormone (GnRH) agonists. It acts as a potent inhibitor of the pituitary-gonadal axis by initially stimulating and subsequently downregulating the release of gonadotropins, LH (luteinizing hormone), and FSH (follicle-stimulating hormone), from the pituitary gland. This leads to a significant reduction in testosterone production in men and estrogen production in women, effectively creating a state of "medical castration". [] This mechanism makes Goserelin a valuable tool in various scientific research areas, particularly in oncology and reproductive medicine.

Synthesis Analysis

One method for Goserelin synthesis involves solid-phase peptide synthesis. [] This process involves sequentially adding amino acids to a growing peptide chain attached to a solid support. The specific amino acid sequence of Goserelin is Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH2. The process requires specific reagents and protecting groups for each amino acid to ensure the correct sequence and prevent unwanted side reactions. After synthesis, the peptide is cleaved from the solid support and purified to obtain the final Goserelin product.

Molecular Structure Analysis

The molecular formula of Goserelin acetate is C59H84N18O14 • C2H4O2, representing the acetate salt form. [] Structural analysis reveals Goserelin as a decapeptide with a modified C-terminal amino acid, Azaglycine amide. This modification contributes to its increased resistance to enzymatic degradation and prolonged duration of action.

Applications

Oncology:

  • Prostate Cancer: Goserelin is widely used in prostate cancer research, both in vitro and in vivo, to study the effects of androgen deprivation therapy (ADT) on tumor growth, progression, and treatment resistance mechanisms. [, , , , ] It is a crucial tool for preclinical investigations evaluating novel therapeutic strategies for prostate cancer.
  • Breast Cancer: Research utilizes Goserelin to investigate its role in ovarian function suppression during chemotherapy, aiming to protect fertility in premenopausal women with breast cancer. [, , , , , , , , , ] Studies explore its efficacy in reducing disease recurrence and improving survival in combination with other treatments.
  • Ovarian Cancer: Goserelin's potential as an antitumor agent in epithelial ovarian cancer is under investigation. [] Research focuses on understanding its mechanism of inducing apoptosis in cancer cells and its potential in combination therapies.
  • Canine Mammary Cancer: Studies in veterinary oncology have demonstrated the efficacy of Goserelin in treating hormone-dependent mammary tumors in dogs. [] Research aims to optimize its use in veterinary medicine for managing this common canine cancer.

Reproductive Medicine:

  • Endometriosis: Goserelin's ability to suppress estrogen production makes it a valuable tool for studying endometriosis, a hormone-dependent gynecological disorder. [, , , ] Research focuses on its efficacy in reducing endometriosis-associated pain and recurrence after surgery.
  • Uterine Fibroids: Goserelin is used in research to evaluate its effects on shrinking uterine fibroids before surgery, potentially improving surgical outcomes. [, ] Studies explore its role in managing this common gynecological condition.
Future Directions
  • Drug Delivery Systems: Developing novel drug delivery systems for Goserelin, such as microspheres or nanoparticles, to improve its pharmacokinetic profile, reduce administration frequency, and enhance patient compliance. []

Leuprolide Acetate

  • Compound Description: Leuprolide acetate is a gonadotropin-releasing hormone agonist (GnRH-a) that suppresses ovarian function by downregulating the hypothalamic-pituitary-gonadal axis. It is used in the treatment of hormone-responsive conditions such as endometriosis, uterine fibroids, and prostate cancer. [, , ]

Triptorelin

  • Compound Description: Triptorelin is another GnRH agonist used to treat hormone-sensitive cancers like prostate cancer. []
  • Relevance: Similar to goserelin, triptorelin works by suppressing the production of testosterone. Clinical studies demonstrate that both triptorelin and goserelin, when used as adjuvants to radical prostatectomy, lead to comparable long-term survival rates. []

Buserelin

  • Compound Description: Buserelin is a GnRH agonist used in the treatment of prostate cancer. []

Histrelin

  • Compound Description: Histrelin is a GnRH agonist used in the treatment of prostate cancer. []
  • Relevance: Like goserelin, histrelin works by suppressing testosterone production. Studies show that both histrelin and goserelin can effectively suppress testosterone levels to a similar extent. []

Degarelix

  • Compound Description: Degarelix is a gonadotropin-releasing hormone antagonist (GnRH antagonist), unlike goserelin which is a GnRH agonist. It is used to treat advanced prostate cancer. [, ]

Flutamide

  • Compound Description: Flutamide is a nonsteroidal antiandrogen medication used in the treatment of prostate cancer. []
  • Relevance: Flutamide acts differently compared to goserelin. It directly blocks the action of androgens, while goserelin suppresses androgen production. Clinical trials comparing goserelin alone to goserelin combined with flutamide in men with advanced prostate cancer revealed no significant difference in survival rates between the two treatment groups. []

Tamoxifen

  • Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) commonly used in the treatment of hormone receptor-positive breast cancer in both premenopausal and postmenopausal women. [, , , ]
  • Relevance: While both tamoxifen and goserelin are used in breast cancer treatment, they target different pathways. Tamoxifen acts on estrogen receptors, blocking their action, while goserelin suppresses estrogen production by inducing ovarian suppression. Clinical trials have investigated the sequential use of these agents, as well as their combination, with varying results depending on factors like estrogen receptor status and age. [, , , ]

Anastrozole

  • Compound Description: Anastrozole is an aromatase inhibitor that reduces estrogen production. It is used in the treatment of breast cancer in postmenopausal women. []
  • Relevance: While both anastrozole and goserelin aim to reduce estrogen levels, they utilize different mechanisms. Anastrozole inhibits the enzyme aromatase, responsible for estrogen synthesis, while goserelin suppresses ovarian function, thereby decreasing estrogen production. Studies have explored the combination of goserelin with aromatase inhibitors, including anastrozole and letrozole, as a treatment option for premenopausal women with breast cancer. [, ]

Letrozole

  • Compound Description: Letrozole is another type of aromatase inhibitor used to treat hormone receptor-positive breast cancer in postmenopausal women. []
  • Relevance: Letrozole, similar to anastrozole, lowers estrogen levels by inhibiting the aromatase enzyme, unlike goserelin which achieves this through ovarian suppression. Recent studies have focused on the efficacy of combining goserelin with letrozole as a treatment option for premenopausal women with breast cancer. []

Cyproterone Acetate

  • Compound Description: Cyproterone acetate is an antiandrogen medication used primarily in the treatment of prostate cancer. []
  • Relevance: Unlike goserelin, which is a GnRH agonist, cyproterone acetate directly blocks the effects of androgens. In clinical trials, cyproterone acetate has been used alongside goserelin, primarily to mitigate the initial testosterone surge often observed with goserelin initiation. []

Properties

CAS Number

65807-02-5

Product Name

Goserelin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C59H84N18O14

Molecular Weight

1269.4 g/mol

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1

InChI Key

BLCLNMBMMGCOAS-URPVMXJPSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Solubility

Soluble
2.83e-02 g/L

Synonyms

Acetate, Goserelin
Goserelin
Goserelin Acetate
ICI 118630
ICI-118630
ICI118630
Zoladex

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.